N-(2,2,2-三氯乙氧基)羰基诺替利丁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine is unique and makes it highly reactive. The detailed molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine has a melting point of 85-87°C . It is stored in a refrigerator . It is slightly soluble in Chloroform, Ethyl Acetate, and Methanol . It is a solid and its color ranges from white to off-white .科学研究应用

对映选择性合成

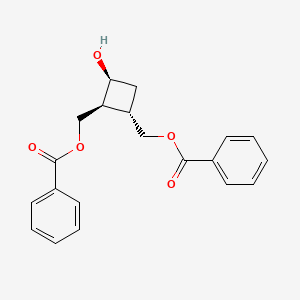

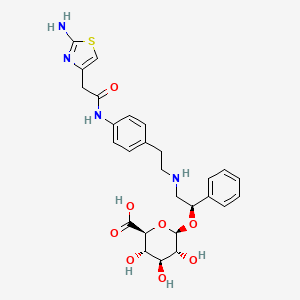

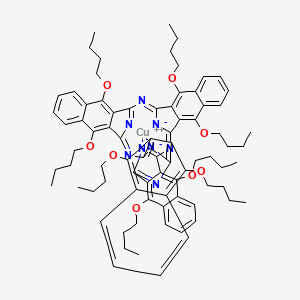

该化合物用于手性分子的对映选择性合成。 三氯乙氧基羰基的存在允许羰基叠氮化物的活化,其可用于烯烃的自由基氮杂环丙烷化 {svg_1}。该过程对于创建具有特定手性的化合物至关重要,这是药物学中的关键因素,因为 S 或 R 配置可能具有不同的生物学效应。

自由基烯烃氮杂环丙烷化

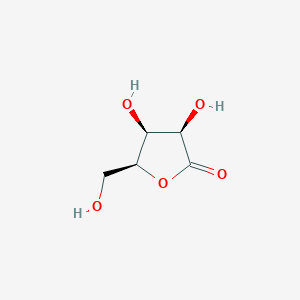

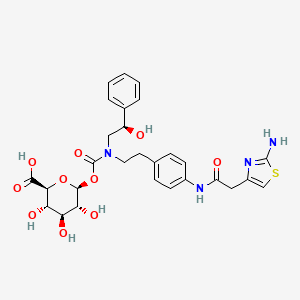

该化合物作为基于 Co(II) 的金属自由基催化 (MRC) 的自由基烯烃氮杂环丙烷化中的氮自由基前体 {svg_2}。该方法对于生产氮杂环丙烷很重要,氮杂环丙烷是有机合成中的有价值的中间体。该过程在室温下进行,适用于各种烯烃。

立体选择性有机合成

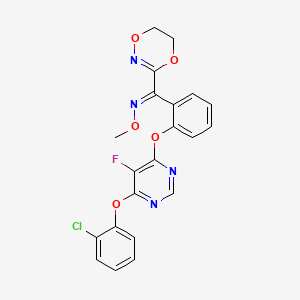

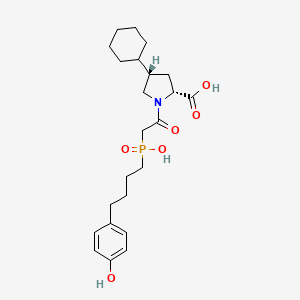

源自该化合物的富含对映体的 N-羰基氮杂环丙烷可用作立体选择性有机合成的中间体 {svg_3}。控制分子立体化学的能力对于药物和其他生物活性分子的开发至关重要。

蛋白质组学研究

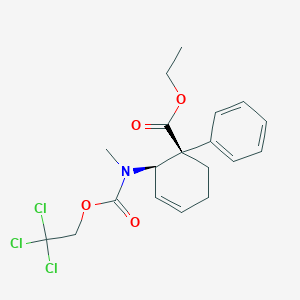

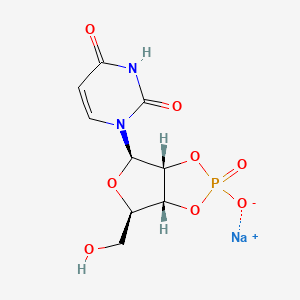

N-(2,2,2-三氯乙氧基)羰基诺替利丁用于蛋白质组学研究,用于合成同位素标记的生化物质 {svg_4}。这些标记的化合物对于跟踪和量化复杂生物系统中的蛋白质至关重要。

新材料的开发

该化合物在开发新材料方面有应用。它的反应性使其成为聚合物和其他具有特定性能的先进材料的构建块。

药物开发

它也用于药物开发过程。该化合物的结构复杂性和反应性使其适合于创建新颖的药效团,药效团是分子中负责其生物学作用的部分。

生化研究

该化合物在研究各种生化和生理效应中发挥作用。它可用于合成与生物系统相互作用的分子,从而深入了解疾病机制和潜在的治疗靶点。

作用机制

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine has been shown to act as an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6). CYP2D6 is involved in the metabolism of many drugs, including antidepressants, antipsychotics, and antihypertensives. By inhibiting the activity of CYP2D6, N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine can alter the metabolism of these drugs, leading to changes in their pharmacokinetics and pharmacodynamics.

Biochemical and Physiological Effects

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of CYP2D6, as well as to inhibit the activity of other enzymes, such as cytochrome P450 3A4 (CYP3A4). In addition, N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have an anti-cancer effect, as well as to reduce the risk of cardiovascular disease.

实验室实验的优点和局限性

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. In addition, it is relatively stable and has a low cost. On the other hand, N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine is highly reactive and can be difficult to handle. It is also toxic, and should be handled with caution.

未来方向

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine has a variety of potential future applications. One potential application is in the development of new materials and drugs. N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine could also be used in the development of analytical methods, such as HPLC and GC. In addition, it could be used in the development of new biochemical and physiological effects, such as anti-inflammatory and antioxidant properties. Furthermore, N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine could be used in the development of new treatments for cancer and cardiovascular disease. Finally, N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine could be used in the development of new methods of drug delivery, such as nanotechnology-based drug delivery systems.

合成方法

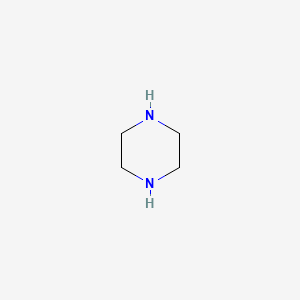

N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine can be synthesized using a variety of methods, including the reaction of 2,2,2-trichloroethanol and ethylenediamine. This reaction yields a white crystalline solid, which is then purified using column chromatography. The compound can also be synthesized from the reaction of 2,2,2-trichloroethanol and ethylenediamine in the presence of a base, such as potassium hydroxide. The resulting product is a white crystalline solid, which is then purified using column chromatography.

属性

IUPAC Name |

ethyl (1R,2R)-2-[methyl(2,2,2-trichloroethoxycarbonyl)amino]-1-phenylcyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl3NO4/c1-3-26-16(24)18(14-9-5-4-6-10-14)12-8-7-11-15(18)23(2)17(25)27-13-19(20,21)22/h4-7,9-11,15H,3,8,12-13H2,1-2H3/t15-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHGBHOTGMYPHH-CRAIPNDOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC=CC1N(C)C(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1(CCC=C[C@H]1N(C)C(=O)OCC(Cl)(Cl)Cl)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858513 |

Source

|

| Record name | Ethyl (1R,6R)-6-{methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246820-84-7 |

Source

|

| Record name | Ethyl (1R,6R)-6-{methyl[(2,2,2-trichloroethoxy)carbonyl]amino}-3,6-dihydro[1,1'-biphenyl]-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S)-(1alpha,2beta,3beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester](/img/structure/B1146867.png)